molecular formula C13H22O2Si B1661820 Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 96013-79-5

Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B1661820
CAS No.: 96013-79-5
M. Wt: 238.4 g/mol
InChI Key: QGLGKWGDMQCBHP-UHFFFAOYSA-N
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Description

Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C13H22O2Si. It is a derivative of benzenemethanol, where the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols, due to the stability of the TBDMS group under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of benzenemethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Benzenemethanol+TBDMS-ClBenzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl\text{Benzenemethanol} + \text{TBDMS-Cl} \rightarrow \text{Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-} + \text{HCl} Benzenemethanol+TBDMS-Cl→Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The TBDMS group is resistant to oxidation, making it a useful protecting group during oxidative transformations.

    Reduction: The compound itself is stable under reducing conditions, but the TBDMS group can be selectively removed using fluoride ions.

    Substitution: The TBDMS group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the TBDMS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can lead to the formation of benzaldehyde derivatives .

Scientific Research Applications

Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The primary function of Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is to protect hydroxyl groups during chemical reactions. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The stability of the TBDMS group under various conditions is due to the steric hindrance provided by the tert-butyl group and the electron-donating effects of the methyl groups.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but with the TBDMS group at the para position.

    Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-nitrate: A nitrate derivative with different reactivity.

Uniqueness

Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in selective protection strategies in organic synthesis .

Properties

IUPAC Name

[2-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h6-9,14H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLGKWGDMQCBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450151
Record name Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96013-79-5
Record name Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 28 (200 mg) in methanol (5.5 ml) containing NaBH4 (28 mg) is stirred for 1 hour at room temperature. 29 (140 mg, 68%) is obtained after hydrolysis and customary extraction.
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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